molecular formula C8H4BrF5O B3427528 1-Bromo-3-(1,1,2,2,2-pentafluoroethoxy)benzene CAS No. 59935-56-7

1-Bromo-3-(1,1,2,2,2-pentafluoroethoxy)benzene

Cat. No.: B3427528
CAS No.: 59935-56-7
M. Wt: 291.01 g/mol
InChI Key: NTLDIVRYEZEFTO-UHFFFAOYSA-N
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Description

1-Bromo-3-(1,1,2,2,2-pentafluoroethoxy)benzene is an organic compound with the molecular formula C8H4BrF5O It is a brominated aromatic compound where the benzene ring is substituted with a bromo group and a pentafluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(1,1,2,2,2-pentafluoroethoxy)benzene typically involves the bromination of 3-(1,1,2,2,2-pentafluoroethoxy)benzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(1,1,2,2,2-pentafluoroethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by other nucleophiles in reactions such as the Suzuki coupling or the Heck reaction.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Suzuki Coupling: Typically involves palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol.

    Heck Reaction: Utilizes palladium catalysts and bases such as triethylamine in solvents like N,N-dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound where the bromo group is replaced by an aryl group.

Scientific Research Applications

1-Bromo-3-(1,1,2,2,2-pentafluoroethoxy)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicine: Research into its potential use in drug development, particularly for compounds that require specific halogenation patterns.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action for 1-Bromo-3-(1,1,2,2,2-pentafluoroethoxy)benzene is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, where the bromine and fluorine atoms play a crucial role in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of a pentafluoroethoxy group.

    1-Bromo-4-(pentafluoroethoxy)benzene: Similar but with the bromo and pentafluoroethoxy groups in different positions on the benzene ring.

Uniqueness

1-Bromo-3-(1,1,2,2,2-pentafluoroethoxy)benzene is unique due to the specific positioning of the bromo and pentafluoroethoxy groups, which can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

1-bromo-3-(1,1,2,2,2-pentafluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5O/c9-5-2-1-3-6(4-5)15-8(13,14)7(10,11)12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLDIVRYEZEFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001249687
Record name 1-Bromo-3-(1,1,2,2,2-pentafluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001249687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59935-56-7
Record name 1-Bromo-3-(1,1,2,2,2-pentafluoroethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59935-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-(1,1,2,2,2-pentafluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001249687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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